Pargolol - 47082-97-3

Pargolol

Catalog Number: EVT-438505
CAS Number: 47082-97-3
Molecular Formula: C16H23NO3
Molecular Weight: 277.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Pargolol has been synthesized and investigated in various pharmaceutical research settings. Its development is rooted in the broader category of beta-blockers, which have been extensively researched since the 1960s for their efficacy in treating cardiovascular diseases.

Classification

Pargolol belongs to the class of beta-adrenergic blockers. These compounds are further categorized based on their selectivity towards beta-1 or beta-2 adrenergic receptors, with Pargolol being a non-selective agent. This classification is significant as it influences the pharmacological effects and side effects associated with the drug.

Synthesis Analysis

Methods

The synthesis of Pargolol can be achieved through several methods, typically involving multi-step organic reactions. One common approach includes the condensation of appropriate aromatic amines with substituted phenolic compounds, followed by reduction and purification processes.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available aromatic amines and phenolic derivatives.
  2. Reagents: Common reagents include acids or bases to facilitate the condensation reactions, along with reducing agents such as lithium aluminum hydride for subsequent steps.
  3. Purification: Techniques such as recrystallization or chromatography are employed to isolate pure Pargolol from reaction mixtures.
Molecular Structure Analysis

Structure

Pargolol's molecular structure can be represented by its chemical formula, which is C16H23N3O3. The compound features a complex arrangement of carbon, nitrogen, and oxygen atoms that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 293.37 g/mol.
  • Functional Groups: The structure includes hydroxyl groups (-OH), amine groups (-NH), and aromatic rings, which are critical for its interaction with biological receptors.
Chemical Reactions Analysis

Reactions

Pargolol undergoes various chemical reactions that can alter its pharmacological properties. Key reactions include:

  1. Hydrolysis: In aqueous environments, Pargolol may hydrolyze, impacting its stability and efficacy.
  2. Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation, which could lead to the formation of inactive metabolites.
  3. Complexation: Pargolol can form complexes with metal ions, potentially influencing its bioavailability.

Technical Details

  • Reaction conditions such as pH and temperature significantly affect the stability and reactivity of Pargolol.
  • Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are used to study these reactions.
Mechanism of Action

Process

Pargolol exerts its therapeutic effects primarily through the blockade of beta-adrenergic receptors located in the heart and vascular smooth muscle. By inhibiting these receptors, Pargolol leads to:

  • Decreased Heart Rate: Reducing cardiac output and oxygen demand.
  • Lowered Blood Pressure: Causing vasodilation and reduced peripheral resistance.

Data

Clinical studies have shown that Pargolol can effectively lower systolic and diastolic blood pressure in hypertensive patients, demonstrating its utility in cardiovascular therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol, facilitating its formulation into various dosage forms.

Chemical Properties

  • Stability: Pargolol is generally stable under normal storage conditions but may degrade under extreme pH or temperature.
  • pKa Value: The pKa value indicates its ionization state at physiological pH, influencing absorption and distribution.
Applications

Scientific Uses

Pargolol is primarily researched for its applications in treating cardiovascular diseases. Its role as a beta-blocker makes it valuable in:

  • Hypertension Management: Reducing blood pressure effectively.
  • Arrhythmia Treatment: Stabilizing heart rhythms by modulating adrenergic activity.
  • Heart Failure Therapy: Improving outcomes in patients with chronic heart failure by decreasing workload on the heart.
Introduction to β-Adrenergic Receptor Antagonists

Historical Development of Beta-Blockers

The evolution of beta-blockers represents a landmark achievement in 20th-century pharmacology. Key milestones include:

  • Receptor Theory Foundation: Raymond Ahlquist's 1948 proposal of α/β adrenergic receptor subtypes provided the conceptual framework for targeted drug development [3] [9].
  • Prototype Synthesis: Sir James Black's discovery of propranolol in 1964 (patented 1962) marked the first clinically viable non-selective beta-blocker, revolutionizing angina management by reducing myocardial oxygen demand [3] [4] [9].
  • Generational Advances:
  • First-generation: Non-selective agents (e.g., propranolol, timolol) blocking both β₁ and β₂ receptors.
  • Second-generation: Cardioselective agents (e.g., metoprolol, atenolol) preferentially targeting β₁ receptors.
  • Third-generation: Vasodilatory agents (e.g., carvedilol, nebivolol) with additional α₁-blockade or nitric oxide modulation [7] [8].

Table 1: Key Historical Milestones in Beta-Blocker Development

YearMilestoneAgent/DiscoverySignificance
1948α/β Adrenoceptor ClassificationTheoretical foundation for beta-blockade [9]
1958First beta-blocker synthesizedDichloroisoproterenol (DCI)Proof-of-concept; partial agonist activity [3]
1962Propranolol patentPropranololFirst clinically effective non-selective agent [4] [13]
1967β₁/β₂ Subtype CharacterizationRationale for cardioselective agents [3] [11]
1980sVasodilatory beta-blockers developedCarvedilol, NebivololAdded α₁-blockade/NO modulation [7] [8]

Classification of Non-Selective β-Antagonists

Non-selective beta-blockers (first-generation) antagonize both β₁ and β₂ adrenoceptors without subtype selectivity. Their pharmacological profiles differ in intrinsic sympathomimetic activity (ISA), membrane stabilizing activity (MSA), and ancillary properties:

  • Core Pharmacology:
  • β₁-blockade reduces heart rate, contractility, and renin release.
  • β₂-blockade may cause bronchoconstriction and peripheral vasoconstriction [6] [8].
  • Structural Determinants:
  • Aryloxypropanolamine backbone: Shared by propranolol, timolol, and pargolol.
  • N-substituents: Influence lipophilicity and potency. Pargolol features a tert-butylamino group and propargyloxy-linked aromatic ring [1] [4].
  • Representative Agents:
  • Propranolol: Prototype with MSA; naphthalene ring system.
  • Nadolol: Long-acting; hydrophilic alicyclic structure.
  • Timolol: Potent intraocular pressure reduction.
  • Pargolol: Structural analog of propranolol with propargyl ether moiety [1] [8].

Table 2: Structural and Pharmacological Comparison of Key Non-Selective Beta-Blockers

CompoundIUPAC NameKey Structural FeaturesISA/MSAClinical Notes
Propranolol1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-olNaphthalene ringMSA+Prototype; CNS penetration [4]
Pargolol1-(tert-Butylamino)-3-(2-prop-2-ynoxyphenoxy)propan-2-olPropargyloxy-phenyl etherUnknownResearch compound [1]
Nadolol5-(3-(tert-Butylamino)-2-hydroxypropoxy)-1,2,3,4-tetrahydronaphthalene-1,2-diolTetrahydronaphthalene diolNoneRenal excretion; long t½ [8]
Timolol(S)-1-(tert-Butylamino)-3-[(4-morpholin-1,2,5-thiadiazol-3-yl)oxy]propan-2-olMorpholino-thiadiazoleNoneTopical glaucoma use [8]

Pargolol’s Position in Beta-Blocker Pharmacotherapy

Pargolol (C₁₆H₂₃NO₃; molecular weight 277.36 g/mol) is a non-selective beta-adrenergic antagonist investigated primarily in the 1980s [1]. Its structural and functional characteristics position it within the first-generation beta-blocker class:

  • Receptor Binding Profile:
  • Exhibits competitive inhibition at both β₁ and β₂ receptors, akin to propranolol [1] [8].
  • The tert-butylamino group enhances receptor affinity, while the ortho-propargyloxy substitution on the phenoxy ring may influence pharmacokinetics [1].
  • Research Context:
  • Early pharmacokinetic studies demonstrated a plasma half-life suitable for twice-daily dosing, though detailed metabolic pathways remain underexplored [1].
  • Investigated for angina and arrhythmias but never achieved widespread clinical adoption, likely due to the contemporaneous rise of cardioselective agents [1] [3].
  • Theoretical Advantages:
  • The propargyl group’s potential resistance to metabolic degradation could offer pharmacokinetic benefits over propranolol.
  • Positioned as a "bridge" between classical non-selective agents and later vasodilatory beta-blockers, though without documented α-blocking or vasodilatory effects [1] [7].

Table 3: Pargolol’s Research Status vs. Contemporary Beta-Blockers

ParameterPargololPropranololCarvedilol
Receptor Targetsβ₁, β₂β₁, β₂β₁, β₂, α₁
SelectivityNon-selectiveNon-selectiveNon-selective + α₁-blockade
Development Era1980s1960s1990s
Clinical StatusResearch compoundWidely approvedApproved for heart failure
Key Structural TraitPropargyloxy-phenyl etherNaphthyl etherCarbazolyl moiety [7] [8]

Concluding Perspective

Pargolol exemplifies the structural diversification pursued during the maturation of beta-blocker pharmacology. As a non-selective antagonist with a unique propargyl-containing side chain, it represents a specialized investigational tool within the broader arc of adrenergic receptor research. While overshadowed by clinically dominant agents, its existence underscores the ongoing quest for optimized receptor engagement and kinetic profiles within this drug class. Future research could revisit such compounds for niche applications in sympathetic hyperactivity states.

Properties

CAS Number

47082-97-3

Product Name

Pargolol

IUPAC Name

1-(tert-butylamino)-3-(2-prop-2-ynoxyphenoxy)propan-2-ol

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

InChI

InChI=1S/C16H23NO3/c1-5-10-19-14-8-6-7-9-15(14)20-12-13(18)11-17-16(2,3)4/h1,6-9,13,17-18H,10-12H2,2-4H3

InChI Key

UFNAECVCKNHAKN-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC#C)O

Synonyms

1-(tert-butylamino)-3-((2-propynyloxy)phenoxy)-2-propanol.HCl
Ko 1400
pargolol
pargolol hydrochloride, (+-)-isomer
RU 21824

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC#C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.